molecular formula C9H18N2O2 B13577138 Methyl n-methyl-n-(piperidin-4-yl)glycinate

Methyl n-methyl-n-(piperidin-4-yl)glycinate

Cat. No.: B13577138
M. Wt: 186.25 g/mol
InChI Key: QUIATCQUBYMWID-UHFFFAOYSA-N
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Description

Methyl n-methyl-n-(piperidin-4-yl)glycinate is a chemical compound with the molecular formula C9H18N2O2. It is a derivative of piperidine, a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals. Piperidine derivatives are known for their significant pharmacological activities and are used in the development of drugs for various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl n-methyl-n-(piperidin-4-yl)glycinate typically involves the reaction of glycine derivatives with piperidine. One common method is the esterification of glycine with methanol in the presence of an acid catalyst, followed by the reaction with piperidine under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl n-methyl-n-(piperidin-4-yl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted piperidine derivatives .

Scientific Research Applications

Methyl n-methyl-n-(piperidin-4-yl)glycinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl n-methyl-n-(piperidin-4-yl)glycinate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Methyl n-methyl-n-(piperidin-4-yl)glycinate can be compared with other piperidine derivatives, such as:

    Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.

    Evodiamine: Known for its antiproliferative effects on cancer cells.

    Matrine: Exhibits antimicrobial and anticancer activities.

    Berberine: Used for its broad-spectrum antimicrobial properties.

    Tetrandine: Known for its anti-inflammatory and anticancer effects.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 2-[methyl(piperidin-4-yl)amino]acetate

InChI

InChI=1S/C9H18N2O2/c1-11(7-9(12)13-2)8-3-5-10-6-4-8/h8,10H,3-7H2,1-2H3

InChI Key

QUIATCQUBYMWID-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)OC)C1CCNCC1

Origin of Product

United States

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